Cas no 1261745-53-2 (6,2',3'-Trifluorobiphenyl-3-acetic acid)

6,2',3'-Trifluorobiphenyl-3-acetic acid is a fluorinated biphenyl derivative with a carboxylic acid functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms at strategic positions enhances its electronic and steric properties, improving binding affinity and metabolic stability in target molecules. Its acetic acid moiety allows for further derivatization, facilitating the development of bioactive compounds. This compound is particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its structural rigidity and fluorine-induced lipophilicity. High purity and consistent quality ensure reliable performance in research and industrial applications.
6,2',3'-Trifluorobiphenyl-3-acetic acid structure
1261745-53-2 structure
Product name:6,2',3'-Trifluorobiphenyl-3-acetic acid
CAS No:1261745-53-2
MF:C14H9F3O2
Molecular Weight:266.215274572372
CID:4991999

6,2',3'-Trifluorobiphenyl-3-acetic acid 化学的及び物理的性質

名前と識別子

    • 6,2',3'-Trifluorobiphenyl-3-acetic acid
    • インチ: 1S/C14H9F3O2/c15-11-5-4-8(7-13(18)19)6-10(11)9-2-1-3-12(16)14(9)17/h1-6H,7H2,(H,18,19)
    • InChIKey: STLDPLCQLITGKR-UHFFFAOYSA-N
    • SMILES: FC1C=CC(CC(=O)O)=CC=1C1C=CC=C(C=1F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 324
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 37.3

6,2',3'-Trifluorobiphenyl-3-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011009938-500mg
6,2',3'-Trifluorobiphenyl-3-acetic acid
1261745-53-2 97%
500mg
806.85 USD 2021-07-05
Alichem
A011009938-1g
6,2',3'-Trifluorobiphenyl-3-acetic acid
1261745-53-2 97%
1g
1,549.60 USD 2021-07-05
Alichem
A011009938-250mg
6,2',3'-Trifluorobiphenyl-3-acetic acid
1261745-53-2 97%
250mg
470.40 USD 2021-07-05

6,2',3'-Trifluorobiphenyl-3-acetic acid 関連文献

6,2',3'-Trifluorobiphenyl-3-acetic acidに関する追加情報

Introduction to 6,2',3'-Trifluorobiphenyl-3-acetic acid (CAS No. 1261745-53-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

6,2',3'-Trifluorobiphenyl-3-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261745-53-2, is a fluorinated biphenyl derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are strategically positioned at the 2' and 3' positions relative to the central biphenyl core, as well as at the 3-position of one of the phenyl rings. The introduction of fluorine atoms into this aromatic system imparts distinct electronic and steric effects, making it a valuable scaffold for designing novel therapeutic agents.

The fluorinated biphenyl moiety is a well-documented pharmacophore in drug discovery, contributing to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. Specifically, the electron-withdrawing nature of fluorine atoms can modulate the reactivity of adjacent functional groups, enabling fine-tuning of biological activity. In the case of 6,2',3'-Trifluorobiphenyl-3-acetic acid, the acetic acid side chain at the 3-position provides a polar moiety that can interact with biological targets such as enzymes and receptors. This combination of structural features makes it an attractive candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications influence biological activity. Studies have demonstrated that the presence of fluorine atoms at specific positions in biphenyl derivatives can significantly alter their interactions with biological targets. For instance, computational studies on related compounds have revealed that fluorine substitution at the 2' and 3' positions enhances binding affinity to certain enzyme active sites by optimizing van der Waals interactions and hydrogen bonding potential. This insight has guided the design of 6,2',3'-Trifluorobiphenyl-3-acetic acid as a potential lead compound for drug development.

In addition to its structural significance, 6,2',3'-Trifluorobiphenyl-3-acetic acid has been investigated for its potential applications in chemical biology research. Fluorinated biphenyl derivatives are known to exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Preliminary studies have suggested that 6,2',3'-Trifluorobiphenyl-3-acetic acid may interfere with key signaling pathways by modulating enzyme activity or receptor binding. For example, its ability to inhibit certain cytochrome P450 enzymes has been explored as a potential therapeutic strategy for metabolic disorders. Furthermore, its interaction with bacterial enzymes has been studied as part of efforts to develop novel antibiotics.

The synthesis of 6,2',3'-Trifluorobiphenyl-3-acetic acid presents unique challenges due to the need for precise functionalization at multiple positions on the biphenyl core. Advanced synthetic methodologies such as cross-coupling reactions and metal-catalyzed transformations have been employed to construct this complex molecule efficiently. The use of palladium-catalyzed Buchwald-Hartwig amination reactions has been particularly useful in introducing nitrogen-containing substituents at strategic locations within the molecule. Additionally, fluorination techniques such as electrophilic aromatic substitution or metal-halogen exchange reactions have been employed to incorporate fluorine atoms accurately.

The growing interest in fluorinated compounds has also spurred innovation in analytical techniques for their characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are essential tools for confirming the structure and purity of 6,2',3'-Trifluorobiphenyl-3-acetic acid. These techniques provide critical data for understanding its conformational behavior and interactions with biological targets. Furthermore, computational methods such as density functional theory (DFT) have been used to predict spectroscopic properties and optimize synthetic routes.

From a regulatory perspective, 6,2',3'-Trifluorobiphenyl-3-acetic acid must comply with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) when used in drug development. Good Manufacturing Practices (GMP) ensure that synthetic intermediates are produced under controlled conditions to maintain consistency and purity. Additionally, toxicological studies are conducted to assess potential hazards associated with exposure to this compound before it can be used in clinical trials.

The future direction of research on 6,2',3'-Trifluorobiphenyl-3-acetic acid is likely to focus on expanding its therapeutic applications through structure-activity relationship (SAR) studies. By systematically modifying substituents on the biphenyl core or introducing additional functional groups such as heterocycles or amides, researchers aim to enhance its biological activity while minimizing side effects. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications.

The role of computational tools in drug discovery cannot be overstated when considering compounds like 6,2',3'-Trifluorobiphenyl-3-acetic acid. Machine learning algorithms have been trained on large datasets containing known bioactive molecules to predict new candidates with desired properties. These algorithms can identify optimal substitution patterns on the biphenyl core that maximize binding affinity while avoiding toxic liabilities. Such innovations are accelerating the pace at which novel therapeutic agents are developed.

In conclusion,6,2',3'-Trifluorobiphenyl-3-acetic acid (CAS No. 1261745-53-2) represents a promising scaffold for medicinal chemistry research due to its unique structural features and potential biological activities. Advances in synthetic methodologies、analytical techniques、and computational modeling continue to drive innovation in this field,offering new opportunities for developing next-generation therapeutics。As research progresses,this compound is expected to play an increasingly important role in addressing unmet medical needs across various therapeutic areas。

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